molecular formula C11H8ClFN2 B6267669 N-(3-chloro-4-fluorophenyl)pyridin-3-amine CAS No. 1505711-55-6

N-(3-chloro-4-fluorophenyl)pyridin-3-amine

Cat. No.: B6267669
CAS No.: 1505711-55-6
M. Wt: 222.6
InChI Key:
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Description

N-(3-chloro-4-fluorophenyl)pyridin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a 3-chloro-4-fluorophenyl group, making it a valuable candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)pyridin-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)pyridin-3-amine can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a similar structure but features a pyrazolo[4,3-b]pyridine ring instead of a pyridine ring, which may result in different biological activities and applications.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and different substitution patterns, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets.

Properties

CAS No.

1505711-55-6

Molecular Formula

C11H8ClFN2

Molecular Weight

222.6

Purity

95

Origin of Product

United States

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